N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide
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Overview
Description
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a hydroxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl chloride with 2,6-dimethylphenyl isocyanate to form an intermediate, which is then reacted with cyclohexylamine and 2-hydroxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-tert-butylamine: Used as a protected amine in organic synthesis.
4-tert-butylphenol: Utilized in the production of resins and polymers.
N-(4-bromophenyl)-2-chlorobenzamide: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C33H40N2O3 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-benzyl-N-[4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C33H40N2O3/c1-23-12-11-13-24(2)29(23)34-31(38)33(20-18-26(19-21-33)32(3,4)5)35(22-25-14-7-6-8-15-25)30(37)27-16-9-10-17-28(27)36/h6-17,26,36H,18-22H2,1-5H3,(H,34,38) |
InChI Key |
KTWOCWOAUWRLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCC(CC2)C(C)(C)C)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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